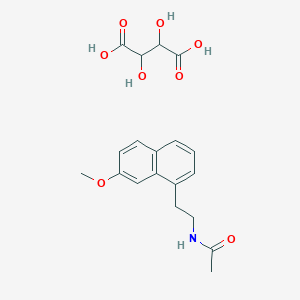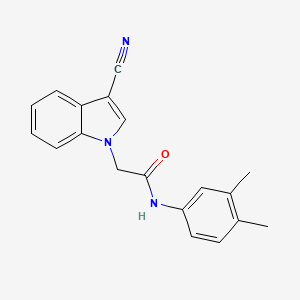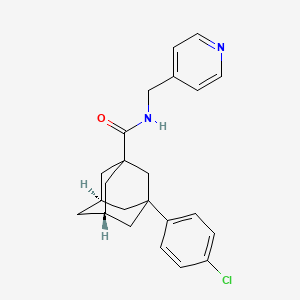
1,1'-pentane-1,5-diylbis(3-methyl-1H-3,1-benzimidazol-3-ium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This specific compound is characterized by its unique structure, which includes two benzimidazole units connected by a pentyl chain with a methyl group attached to each benzimidazole unit.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium typically involves multiple steps. One common method involves the alkylation of benzimidazole derivatives. The process can be summarized as follows:
Starting Materials: Benzimidazole and 1-bromo-3-methylpentane.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The benzimidazole is first deprotonated by the base, forming a nucleophilic species. This nucleophile then attacks the electrophilic carbon in 1-bromo-3-methylpentane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds.
科学的研究の応用
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole units can bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial activity or enzyme inhibition.
類似化合物との比較
Similar Compounds
1-methyl-3-pentylimidazolium bromide: Similar structure but with an imidazole ring instead of benzimidazole.
1-methyl-3-[5-(1H-benzimidazol-2-yl)pentyl]-1H-benzimidazole: Similar structure but with different substitution patterns.
Uniqueness
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium is unique due to its dual benzimidazole structure connected by a pentyl chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C21H26N4+2 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
1-methyl-3-[5-(3-methylbenzimidazol-3-ium-1-yl)pentyl]benzimidazol-1-ium |
InChI |
InChI=1S/C21H26N4/c1-22-16-24(20-12-6-4-10-18(20)22)14-8-3-9-15-25-17-23(2)19-11-5-7-13-21(19)25/h4-7,10-13,16-17H,3,8-9,14-15H2,1-2H3/q+2 |
InChIキー |
HDQYSAGGRPKUPU-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CN(C2=CC=CC=C21)CCCCCN3C=[N+](C4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12471005.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471021.png)
![6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)
![4-chloro-3-methylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12471029.png)
![N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471040.png)
![N-tert-butyl-2-[3-(tert-butylcarbamoyl)-5-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12471045.png)



![4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12471069.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B12471073.png)
![Dimethyl 5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12471079.png)
